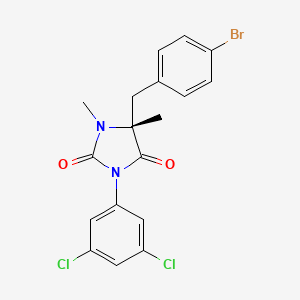

BIRT 377

Description

Properties

IUPAC Name |

(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNJHZQMQRVZEE-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Architecture of LFA-1 Inhibition by BIRT 377: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor found on leukocytes, plays a pivotal role in the immune system, mediating cell adhesion, migration, and T-cell activation.[1][2] Its interaction with intercellular adhesion molecules (ICAMs) is a critical step in various immunological processes.[3] The small molecule inhibitor, BIRT 377, has emerged as a significant tool for modulating LFA-1 activity. This technical guide provides an in-depth exploration of the BIRT 377 binding site on the LFA-1 protein, detailing the mechanism of allosteric inhibition, relevant quantitative data, and the experimental protocols used for its characterization.

LFA-1 Structure and Activation

LFA-1 is a heterodimeric glycoprotein composed of an alpha (αL, CD11a) and a beta (β2, CD18) subunit.[2] The extracellular portion of the αL subunit contains an inserted domain (I-domain), which is the primary binding site for ICAM-1.[2][4] The affinity of LFA-1 for its ligands is dynamically regulated through conformational changes, shifting from a low-affinity bent state to a high-affinity extended conformation upon cellular activation.[2][3] This "inside-out" signaling is crucial for immune cell function.[4][5]

The BIRT 377 Binding Site: An Allosteric Pocket

BIRT 377 is a non-covalent, allosteric inhibitor of LFA-1.[6][7] It does not bind directly to the ICAM-1 binding site, known as the metal ion-dependent adhesion site (MIDAS), located on the I-domain.[2][8] Instead, BIRT 377 targets a distinct, hydrophobic pocket on the I-domain, often referred to as the I-domain allosteric site (IDAS).[8][9] This site is located adjacent to the C-terminal α7 helix of the I-domain.[10][11]

By binding to the IDAS, BIRT 377 stabilizes the inactive, low-affinity conformation of LFA-1.[7][12] This prevents the conformational changes necessary for high-affinity binding to ICAM-1, thereby inhibiting LFA-1-mediated cell adhesion and subsequent immunological responses.[6][7]

Quantitative Analysis of BIRT 377 Inhibition

The potency of BIRT 377 has been quantified through various in vitro assays. The following table summarizes key binding affinity and inhibitory concentration data.

| Parameter | Value | Cell/System | Assay Description | Reference |

| IC50 | 2.6 ± 0.5 µM | SKW3 cells | Inhibition of LFA-1-mediated binding to immobilized ICAM-1 | [13] |

| IC50 | 0.85 ± 0.03 µM | Human peripheral blood lymphocytes | Inhibition of LFA-1-dependent IL-2 production stimulated by superantigen (SEB) | [13] |

| IC50 | 26 nM | HSB-2 human lymphoblast and H1HeLa cells | Cell adhesion assay | [14] |

| Kd | 20 nM | Human Lymphocyte function associated antigen 1 | LFA-1/ICAM-1 binding assay | [14] |

| Kd | 25.8 nM | Human Lymphocyte function associated antigen 1 | LFA-1/ICAM-1 binding assay | [14] |

Experimental Protocols

Cell Adhesion Assay

This assay measures the ability of BIRT 377 to inhibit the adhesion of LFA-1-expressing cells to a substrate coated with ICAM-1.

Materials:

-

LFA-1-expressing cells (e.g., SKW3, HSB-2)

-

Recombinant human ICAM-1

-

96-well microtiter plates

-

BIRT 377

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Assay buffer (e.g., PBS with Ca2+ and Mg2+)

-

Plate reader

Protocol:

-

Coat 96-well plates with ICAM-1 overnight at 4°C.

-

Wash the plates to remove unbound ICAM-1 and block non-specific binding sites.

-

Label LFA-1-expressing cells with a fluorescent dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer.

-

Pre-incubate the cells with varying concentrations of BIRT 377 for 30 minutes at 37°C.

-

Add the cell suspension to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the adherent cells by measuring the fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of BIRT 377.

IL-2 Production Assay

This assay assesses the functional consequence of LFA-1 inhibition by measuring the production of Interleukin-2 (IL-2), a cytokine whose synthesis is dependent on T-cell activation and LFA-1-mediated cell adhesion.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Superantigen (e.g., Staphylococcal enterotoxin B - SEB) or PMA and ionomycin

-

BIRT 377

-

Culture medium (e.g., RPMI-1640)

-

ELISA kit for human IL-2

Protocol:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate.

-

Add varying concentrations of BIRT 377 to the wells.

-

Stimulate the cells with SEB (for LFA-1 dependent activation) or with PMA and ionomycin (for LFA-1 independent activation, as a control).[13]

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Determine the IC50 value for the inhibition of IL-2 production.

LFA-1/ICAM-1 Binding Assay

Direct binding assays are used to determine the dissociation constant (Kd) of BIRT 377 for LFA-1.

Materials:

-

Purified recombinant LFA-1 protein

-

Radiolabeled or fluorescently labeled ICAM-1 or a competitive ligand

-

BIRT 377

-

Assay buffer

-

Method for separating bound from free ligand (e.g., filtration, surface plasmon resonance)

Protocol (example using a competitive radioligand binding assay):

-

Incubate a constant amount of purified LFA-1 with a fixed concentration of a radiolabeled ligand that binds to the ICAM-1 binding site.

-

Add increasing concentrations of unlabeled BIRT 377 to compete for binding.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from the free radioligand using a suitable method.

-

Quantify the amount of bound radioligand.

-

The Ki (and subsequently Kd) can be calculated from the competition curve.

Visualizations

References

- 1. Leukocyte function-associated antigen-1: structure, function and application prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]

- 3. embopress.org [embopress.org]

- 4. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BIRT 377 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

chemical structure and properties of BIRT 377

An In-depth Analysis of the Allosteric LFA-1 Inhibitor

This technical guide provides a comprehensive overview of BIRT 377, a potent and orally bioavailable small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, mechanism of action, and therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

BIRT 377, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a low molecular weight, nonionic compound.[1] Its structure is characterized by a central imidazolidine-2,4-dione ring. The stereochemistry at the C5 position of this ring is crucial for its high-affinity binding to LFA-1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇BrCl₂N₂O₂ | N/A |

| Molecular Weight | 476.17 g/mol | [2] |

| IUPAC Name | (5R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | [1][2][3][4] |

| Type | Small molecule, nonionic | [1] |

| Bioavailability | Orally bioavailable | [4][5] |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 3 |

Mechanism of Action: Allosteric Inhibition of LFA-1

BIRT 377 functions as a noncompetitive, allosteric inhibitor of LFA-1 (also known as CD11a/CD18 or αLβ2 integrin).[6] LFA-1, an adhesion molecule expressed on the surface of leukocytes, plays a critical role in the immune response by mediating cell-cell interactions.

The mechanism of inhibition involves the following key steps:

-

Binding Site : BIRT 377 binds non-covalently to a specific site on the α-subunit (CD11a) of LFA-1.[1][4]

-

Conformational Lock : This binding event prevents LFA-1 from undergoing the necessary conformational change to its high-affinity state.[1][3]

-

Inhibition of Ligand Binding : By locking LFA-1 in its low-affinity state, BIRT 377 effectively blocks its interaction with its primary ligand, the intercellular adhesion molecule-1 (ICAM-1).[4][5]

This inhibition of the LFA-1/ICAM-1 interaction disrupts crucial immunological processes, including leukocyte adhesion, transendothelial migration to sites of inflammation, and the formation of the immunological synapse between T cells and antigen-presenting cells.[1][3][7]

Biological Activity and Pharmacological Properties

BIRT 377 has demonstrated significant biological activity in various in vitro and in vivo models. Its primary effect is the inhibition of LFA-1-mediated cellular processes.

In Vitro Activity

| Assay | Description | IC₅₀ / Kₔ | Reference |

| LFA-1/ICAM-1 Binding | Inhibition of the binding between purified LFA-1 and ICAM-1. | Kₔ = 25.8 ± 6.3 nM | [2] |

| Cell Adhesion | Inhibition of SKW3 cell (a human T-cell lymphoma line) binding to immobilized ICAM-1. | IC₅₀ = 2.6 ± 0.5 µM | [3] |

| IL-2 Production | Inhibition of Interleukin-2 (IL-2) production by human peripheral blood mononuclear cells (PBMCs) stimulated with superantigen (SEB). | IC₅₀ = 0.85 ± 0.03 µM | [3] |

| Selectivity | Inhibition of VLA-4-mediated binding of SKW3 cells to fibronectin. | IC₅₀ > 250 µM | [3] |

In Vivo Activity and Pharmacokinetics

In animal models, BIRT 377 has been shown to inhibit immune responses. For instance, daily oral administration of 3-10 mg/kg in a mouse model with human PBMC injection resulted in the inhibition of human IgG production, an effect comparable to anti-LFA-1 antibodies.[5]

Pharmacokinetic studies in rabbits have shown that BIRT 377 follows a two-compartment model after intravenous administration.[8] The compound has a short half-life in serum, approximately 10 minutes in female rabbits, with a systemic clearance rate of 130 ml/h/kg.[1]

Experimental Protocols

Preparation of BIRT 377 Stock Solution

For in vitro and in vivo studies, BIRT 377 is typically prepared as a stock solution in an organic solvent due to its low aqueous solubility.

-

Reconstitution : Reconstitute BIRT 377 powder in 100% ethanol or 200 proof ethyl alcohol to a stock concentration, for example, 22.156 mg/mL.[1][9]

-

Aliquoting and Storage : Create smaller aliquots of the stock solution (e.g., 10 µL) to avoid repeated freeze-thaw cycles.[1][9] Store the aliquots at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1][5]

-

Working Solution : For cell-based assays, the stock solution is further diluted in the appropriate cell culture medium to the desired final concentrations. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Cell Adhesion Assay

This assay quantifies the ability of BIRT 377 to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.

-

Plate Coating : Coat 96-well plates with a solution of recombinant human ICAM-1 and incubate to allow for protein adsorption.

-

Blocking : Wash the plates and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Cell Preparation : Culture and harvest LFA-1-expressing cells (e.g., SKW3). The cells may be labeled with a fluorescent dye like calcein-AM for later quantification.

-

Compound Incubation : Pre-incubate the cells with various concentrations of BIRT 377 or a vehicle control for a defined period.

-

Adhesion Step : Add the pre-incubated cells to the ICAM-1 coated and blocked plates and allow them to adhere for a specific time.

-

Washing : Gently wash the plates to remove any non-adherent cells.

-

Quantification : Measure the number of adherent cells, for example, by reading the fluorescence of the labeled cells.

-

Data Analysis : Plot the cell adhesion as a function of BIRT 377 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Therapeutic Potential and Applications

The ability of BIRT 377 to inhibit LFA-1-mediated leukocyte adhesion and migration makes it a compound of interest for the treatment of various inflammatory and autoimmune diseases. By preventing the infiltration of immune cells into tissues, BIRT 377 has the potential to reduce inflammation and tissue damage.

Research has particularly focused on its application in neuropathic pain, where it has been shown to reverse allodynia in animal models by dampening pro-inflammatory responses in the peripheral and central nervous system.[1][7][10] Its oral bioavailability makes it an attractive candidate for development as a therapeutic agent for chronic inflammatory conditions. Furthermore, its role in modulating T-cell activation suggests potential applications in autoimmune disorders and organ transplantation.

References

- 1. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. oaepublish.com [oaepublish.com]

- 8. Rat and rabbit plasma distribution of free and chylomicron-associated BIRT 377, a novel small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BIRT 377: A Potent Allosteric Inhibitor of LFA-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIRT 377, a small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for relevant in vitro assays are also provided to facilitate further research and development.

Core Properties of BIRT 377

BIRT 377 is a potent, orally bioavailable, non-covalent inhibitor of the interaction between LFA-1 and its primary ligand, the intercellular adhesion molecule-1 (ICAM-1).[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 213211-10-0 | [1] |

| Molecular Weight | 442.13 g/mol | [1] |

| Chemical Formula | C₁₈H₁₅BrCl₂N₂O₂ | [1] |

| Chemical Name | (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | [2] |

Mechanism of Action and Signaling Pathway

BIRT 377 functions as a negative allosteric modulator of LFA-1.[3] It binds to a site on the I-domain of the CD11a (αL) subunit of LFA-1, which is distinct from the ICAM-1 binding site.[2] This binding event locks LFA-1 in a low-affinity, bent conformation, preventing the conformational changes required for high-affinity binding to ICAM-1.[4]

The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells is a critical step in various immunological processes, including leukocyte adhesion, trafficking to sites of inflammation, and the formation of the immunological synapse required for T-cell activation and subsequent cytokine production, such as Interleukin-2 (IL-2).[3][5]

The activation of LFA-1 is a tightly regulated process involving both "inside-out" and "outside-in" signaling:

-

Inside-out Signaling: Intracellular signals, often initiated by chemokine or T-cell receptor (TCR) activation, trigger a signaling cascade involving the activation of the small GTPase Rap1.[6] This leads to the recruitment of proteins like talin and kindlin to the cytoplasmic tail of the LFA-1 β2 subunit, inducing a conformational change that extends the extracellular domain and increases its affinity for ICAM-1.[5][7]

-

Outside-in Signaling: The binding of LFA-1 to ICAM-1 can also initiate intracellular signaling pathways within the leukocyte, further modulating cell behavior, such as cell spreading, migration, and gene expression.[3][7][8]

By preventing the initial high-affinity binding to ICAM-1, BIRT 377 effectively disrupts these downstream signaling events.

LFA-1 Activation and Inhibition Pathway

Caption: LFA-1 signaling pathway and the inhibitory action of BIRT 377.

Quantitative Data Summary

The following table summarizes key quantitative data for BIRT 377 from various in vitro assays.

| Parameter | Value | Assay Description | Cell Type | Reference |

| Kd | ~26 nM | LFA-1/ICAM-1 binding assay | - | [9] |

| IC₅₀ | 0.85 ± 0.03 µM | SEB-induced IL-2 production | Human PBMCs | [9] |

| IC₅₀ | 2.6 ± 0.5 µM | LFA-1-mediated cell adhesion to ICAM-1 | SKW3 cells | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of BIRT 377 and other LFA-1 inhibitors.

LFA-1/ICAM-1 Mediated Static Cell Adhesion Assay

This assay measures the ability of leukocytes to adhere to immobilized ICAM-1 and the inhibition of this process by compounds like BIRT 377.[10]

Materials:

-

Recombinant human ICAM-1

-

96-well flat-bottom microplates

-

Phosphate Buffered Saline (PBS) with Ca²⁺ and Mg²⁺

-

Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

-

Leukocyte cell line (e.g., SKW3 or freshly isolated PBMCs)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM or CFSE)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating:

-

Dilute recombinant ICAM-1 to a final concentration of 10 µg/mL in PBS.

-

Add 50 µL of the ICAM-1 solution to each well of a 96-well plate. For negative control wells, add PBS only.

-

Incubate the plate for 1-2 hours at 37°C.

-

Aspirate the coating solution and wash the wells twice with PBS.

-

Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells twice with PBS.

-

-

Cell Preparation and Labeling:

-

Harvest and wash the leukocyte cell suspension.

-

Resuspend the cells in serum-free media and label with a fluorescent dye according to the manufacturer's instructions.

-

After labeling, wash the cells and resuspend them in adhesion buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

-

Adhesion Assay:

-

Pre-incubate the labeled cells with various concentrations of BIRT 377 or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well of the ICAM-1 coated plate.

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

-

Add 100 µL of PBS to each well and measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of adherent cells for each condition relative to the total number of cells added (determined from unwashed wells).

-

Plot the percentage of adhesion against the concentration of BIRT 377 to determine the IC₅₀ value.

-

Inhibition of SEB-Induced IL-2 Production Assay

This assay measures the ability of BIRT 377 to inhibit T-cell activation, quantified by the production of IL-2, in response to the superantigen Staphylococcal Enterotoxin B (SEB).[9][11]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Staphylococcal Enterotoxin B (SEB)

-

BIRT 377

-

Human IL-2 ELISA kit

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.

-

-

Cell Stimulation and Treatment:

-

Plate 100 µL of the PBMC suspension into each well of a 96-well round-bottom plate.

-

Add various concentrations of BIRT 377 or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.

-

Stimulate the cells by adding SEB to a final concentration of 100 ng/mL. For negative controls, add media instead of SEB.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

IL-2 Quantification:

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-2 production for each concentration of BIRT 377 compared to the SEB-stimulated vehicle control.

-

Plot the percentage of inhibition against the concentration of BIRT 377 to determine the IC₅₀ value.

-

Conclusion

BIRT 377 is a well-characterized, potent, and specific allosteric inhibitor of LFA-1. Its ability to disrupt the LFA-1/ICAM-1 interaction makes it a valuable tool for studying the roles of this pathway in various immunological processes and a potential therapeutic candidate for inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ins and outs of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ins and Outs of Leukocyte Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Low-affinity LFA1-dependent outside-in signaling mediates avidity modulation via the Rabin8–Rab8 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SEB Stimulation Assay Workflow | iQ Biosciences [iqbiosciences.com]

BIRT 377: A Technical Guide for Immunological Research

Introduction

BIRT 377, chemically identified as (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a potent, orally bioavailable, and non-ionic small molecule inhibitor.[1][2] It functions as a specific antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] This interaction is a cornerstone of numerous immunological processes, including leukocyte adhesion, migration, and the formation of the immunological synapse required for T-cell activation.[4][5][6] Consequently, BIRT 377 serves as an invaluable research tool for dissecting the roles of LFA-1 in both physiological and pathological immune responses, particularly in studies related to inflammation and autoimmune disorders.[3]

Mechanism of Action

BIRT 377 is a negative allosteric modulator of LFA-1.[7] It exerts its inhibitory effect not by competing with ICAM-1 at the binding site, but by non-covalently binding to a specific site on the CD11a subunit of the LFA-1 heterodimer.[1][2] This binding event prevents LFA-1 from undergoing the necessary conformational change to its high-affinity state, which is a prerequisite for effective binding to ICAM-1.[1][4] By locking LFA-1 in its low-affinity conformation, BIRT 377 effectively abrogates the downstream signaling and cell adhesion events that are dependent on the LFA-1/ICAM-1 axis.[1][4]

Caption: Mechanism of BIRT 377 action on LFA-1.

Core Applications in Immunology

The primary utility of BIRT 377 lies in its ability to selectively disrupt LFA-1-dependent functions, allowing researchers to probe their significance in various immunological contexts.

-

Inhibition of Leukocyte Trafficking: The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells is critical for transendothelial migration to sites of inflammation.[4][5] BIRT 377 prevents this adhesion, thereby inhibiting the infiltration of immune cells into tissues.[1][4] This makes it a powerful tool for studying inflammatory processes in diseases like neuropathic pain.[1][8]

-

Modulation of T-Cell Activation: The formation of a stable immunological synapse between a T-cell and an antigen-presenting cell (APC) is required for T-cell activation. This synapse is stabilized by the LFA-1/ICAM-1 interaction, which acts as a co-stimulatory signal.[6] BIRT 377 disrupts this synapse, leading to reduced T-cell activation, proliferation, and cytokine production, notably Interleukin-2 (IL-2).[2][3][5]

Caption: BIRT 377 disrupts the immunological synapse.

Quantitative Data

The inhibitory activity of BIRT 377 has been quantified in various in vitro assays. The following table summarizes key reported values.

| Assay Type | Cell Type/System | Parameter | Value | Reference |

| Cell Adhesion Assay | SKW3 Cells to immobilized ICAM-1 | IC₅₀ | 2.6 ± 0.5 µM | [5] |

| IL-2 Production Assay | Human PBMCs (SEB stimulated) | IC₅₀ | 0.85 ± 0.03 µM | [5] |

| VLA-4 Mediated Adhesion | SKW3 Cells to fibronectin | IC₅₀ | > 250 µM | [5] |

Note: The high IC₅₀ value for VLA-4-mediated adhesion demonstrates the selectivity of BIRT 377 for LFA-1 over other integrins.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing BIRT 377.

In Vitro LFA-1-Mediated Cell Adhesion Assay

This assay measures the ability of BIRT 377 to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.

Materials:

-

96-well microtiter plates

-

Recombinant human ICAM-1

-

LFA-1-expressing lymphocyte cell line (e.g., SKW3)

-

BIRT 377 (and vehicle control, e.g., DMSO)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Cell labeling dye (e.g., Calcein-AM)

-

Assay buffer (e.g., RPMI 1640)

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with recombinant ICAM-1 overnight at 4°C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with blocking buffer for 1-2 hours at 37°C.

-

Cell Preparation: Label SKW3 cells with Calcein-AM according to the manufacturer's protocol. Resuspend cells in assay buffer.

-

Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of BIRT 377 or vehicle control for 30-60 minutes at 37°C.

-

Adhesion: Add the cell/inhibitor mixture to the ICAM-1 coated and blocked wells. Allow cells to adhere for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in BIRT 377-treated wells compared to the vehicle control indicates inhibition of adhesion.

T-Cell Activation Assay (IL-2 Production)

This protocol assesses the effect of BIRT 377 on T-cell activation by measuring the production of IL-2 following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

T-cell stimulant (e.g., Staphylococcal enterotoxin B (SEB), or plate-bound anti-CD3/anti-CD28 antibodies)

-

BIRT 377 (and vehicle control)

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

-

96-well cell culture plates

-

Human IL-2 ELISA kit

Procedure:

-

Cell Plating: Isolate PBMCs and plate them in a 96-well culture plate.

-

Inhibitor Addition: Add serial dilutions of BIRT 377 or vehicle control to the appropriate wells.

-

Stimulation: Add the T-cell stimulant (e.g., SEB) to the wells. For LFA-1-independent stimulation control, cells can be treated with PMA and ionomycin.[5]

-

Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions. A dose-dependent decrease in IL-2 levels indicates inhibition of T-cell activation.

Caption: Workflow for a T-cell activation assay.

In Vivo Administration in Rodent Models

BIRT 377 has been used in animal models, particularly for neuropathic pain, to study the role of peripheral immune cells.

Procedure Outline (Rat/Mouse Model):

-

Model Induction: Induce neuropathic pain via methods such as Chronic Constriction Injury (CCI) of the sciatic nerve.[4][8]

-

BIRT 377 Preparation: Prepare BIRT 377 for administration. For intravenous (i.v.) injection, it may need to be dissolved in a suitable vehicle.

-

Administration: Administer BIRT 377 to the animals, typically via i.v. injection to target peripheral LFA-1 actions.[1][8] Dosing regimens can vary, for example, 3-10 mg/kg once daily.[3]

-

Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia) at various time points post-administration.

-

Tissue Collection and Analysis: At the end of the experiment, collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, spinal cord, spleen) for analysis.[1][4]

-

Downstream Analysis: Perform molecular analysis such as qPCR or protein assays (e.g., MesoScale Discovery) to measure levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, TNF, IL-10, IL-17A) and immune cell markers.[1][4]

BIRT 377 is a highly specific and effective allosteric inhibitor of the LFA-1/ICAM-1 interaction. Its ability to block LFA-1-dependent leukocyte adhesion and T-cell activation makes it an indispensable tool for immunology researchers. By providing a means to pharmacologically dissect these critical pathways, BIRT 377 facilitates a deeper understanding of the molecular mechanisms underpinning inflammatory and autoimmune diseases, aiding in the exploration of novel therapeutic strategies.

References

- 1. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of BIRT 377 in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing unmet medical need. A key driver of the inflammatory cascade in many of these conditions is the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is critical for the adhesion, migration, and activation of T-cells, which are central players in autoimmune pathology. BIRT 377, a potent, orally bioavailable small molecule, functions as a non-covalent, allosteric inhibitor of LFA-1. By binding to the CD11a subunit of LFA-1, BIRT 377 prevents the conformational change required for high-affinity binding to ICAM-1, thereby disrupting the inflammatory cascade at a crucial juncture. This technical guide provides an in-depth overview of the mechanism of action of BIRT 377, summarizes available quantitative data, details relevant experimental protocols, and explores its therapeutic potential in the context of autoimmune diseases.

Introduction to LFA-1 and its Role in Autoimmunity

Lymphocyte Function-Associated Antigen-1 (LFA-1), a member of the β2-integrin family, is a heterodimeric protein expressed on the surface of leukocytes, including T-lymphocytes.[1] It is composed of an alpha subunit (CD11a) and a beta subunit (CD18).[1] The interaction of LFA-1 with its primary ligand, ICAM-1, which is expressed on endothelial cells and antigen-presenting cells (APCs), is a critical step in the immune response.[2] This binding mediates the firm adhesion of leukocytes to the endothelium, allowing for their extravasation into tissues, and is essential for the formation of the immunological synapse between T-cells and APCs, a process required for T-cell activation and proliferation.[2]

In autoimmune diseases, the dysregulation of this interaction contributes to the chronic inflammation and tissue damage that characterize these conditions. The aberrant migration of autoreactive T-cells into target organs and their subsequent activation are heavily dependent on the LFA-1/ICAM-1 axis. Therefore, the inhibition of this interaction presents a compelling therapeutic strategy for a wide range of autoimmune disorders.

BIRT 377: A Potent Allosteric Inhibitor of LFA-1

BIRT 377, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a small molecule that acts as a negative allosteric modulator of LFA-1.[1][3] Unlike competitive inhibitors that bind to the active site, BIRT 377 binds to a site on the CD11a I-domain of LFA-1, distinct from the ICAM-1 binding site.[3] This binding prevents the conformational shift of LFA-1 to its high-affinity state, which is necessary for effective binding to ICAM-1.[3] This allosteric mechanism of action offers potential advantages in terms of specificity and safety.

Quantitative Data on BIRT 377 Activity

The following tables summarize the available quantitative data for BIRT 377 from in vitro studies.

Table 1: In Vitro Inhibition of LFA-1/ICAM-1 Interaction by BIRT 377

| Assay Type | Cell Line/System | IC50 Value | Reference |

| LFA-1/ICAM-1 Binding Assay | SKW3 cells to immobilized ICAM-1 | 2.6 ± 0.5 µM | [3] |

| LFA-1/ICAM-1 Protein-Protein Binding | Purified proteins | 0.24 ± 0.13 µM | [3] |

Table 2: In Vitro Inhibition of LFA-1-Dependent Cellular Functions by BIRT 377

| Assay Type | Cell Line/System | IC50 Value | Reference |

| Superantigen (SEB)-induced IL-2 Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.85 ± 0.03 µM | [3] |

Note: No publicly available Kd values for BIRT 377 were identified in the searched literature.

Mechanism of Action and Signaling Pathways

BIRT 377's mechanism of action is centered on the modulation of the LFA-1 signaling pathway. The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular events known as "outside-in" signaling, which is crucial for T-cell activation, proliferation, and cytokine production. Conversely, intracellular signals can prime LFA-1 for binding, a process termed "inside-out" signaling. BIRT 377 disrupts both of these processes by locking LFA-1 in its low-affinity conformation.

References

- 1. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

BIRT 377: A Technical Guide to its Application in T-Cell Activation and Migration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIRT 377 is a potent, orally bioavailable small molecule inhibitor of the interaction between the Lymphocyte Function-Associated Antigen-1 (LFA-1) and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the immunological synapse, facilitating T-cell adhesion to antigen-presenting cells (APCs) and endothelial cells, a prerequisite for T-cell activation and migration to sites of inflammation.[3][4] By non-covalently binding to the CD11a subunit of LFA-1, BIRT 377 allosterically prevents the conformational changes required for high-affinity binding to ICAM-1, thereby disrupting downstream signaling pathways and cellular responses.[2][3][4] This technical guide provides an in-depth overview of BIRT 377, its mechanism of action, and detailed protocols for its use in studying T-cell activation and migration.

Mechanism of Action: Inhibition of the LFA-1/ICAM-1 Axis

T-cell activation is a multi-step process initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an APC.[3] However, this initial signal is not sufficient for a robust immune response. Co-stimulatory signals are required, and the LFA-1/ICAM-1 interaction provides a crucial one. This adhesion stabilizes the contact between the T-cell and the APC, forming the immunological synapse and allowing for sustained TCR signaling.

BIRT 377 acts as an antagonist to this critical interaction. It binds to a site on the I-domain of the LFA-1 α-chain (CD11a), preventing the receptor from adopting its high-affinity, extended conformation.[3][4] This inhibition is specific to the LFA-1/ICAM-1 interaction, as BIRT 377 does not significantly affect other integrin-mediated interactions, such as VLA-4-mediated binding to fibronectin.[5] The disruption of the LFA-1/ICAM-1 axis by BIRT 377 leads to the inhibition of T-cell adhesion, proliferation, and cytokine production, most notably Interleukin-2 (IL-2).[1][5][6]

The signaling pathway downstream of LFA-1 engagement involves the activation of the Erk1/2 signaling cascade, which synergizes with TCR-mediated signals to promote T-cell activation.[1] By blocking the initial LFA-1/ICAM-1 binding, BIRT 377 effectively dampens this synergistic signaling, leading to reduced T-cell responses.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of BIRT 377 in various T-cell functional assays.

| Assay | Cell Type | Stimulus | IC50 Value (µM) | Reference |

| SKW3 Cell Binding to ICAM-1 | SKW3 | - | 2.6 ± 0.5 | [5] |

| IL-2 Production | Human PBMCs | SEB | 0.85 ± 0.03 |

| Assay | Cell Type | BIRT 377 Concentration | Inhibition | Reference |

| VLA-4 Mediated Binding to Fibronectin | SKW3 | Up to 250 µM | No significant inhibition | [5] |

| IL-2 Production (LFA-1 independent) | Human PBMCs | - | No inhibition | [5] |

Experimental Protocols

T-Cell Adhesion Assay

This protocol is adapted from methods used to assess LFA-1-mediated cell adhesion.

Objective: To determine the effect of BIRT 377 on T-cell adhesion to immobilized ICAM-1.

Materials:

-

Jurkat T-cells (or other T-cell line expressing LFA-1)

-

Recombinant human ICAM-1

-

96-well microtiter plates

-

BIRT 377

-

Assay buffer (e.g., RPMI 1640)

-

Fluorescent dye (e.g., Calcein-AM)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound ICAM-1.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibition with BIRT 377:

-

Prepare serial dilutions of BIRT 377 in assay buffer.

-

Pre-incubate the labeled Jurkat cells with varying concentrations of BIRT 377 (or vehicle control) for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the cell suspension (containing BIRT 377 or vehicle) to each ICAM-1 coated well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of adhesion relative to the vehicle control.

-

T-Cell Migration Assay (Transwell)

This protocol describes a common method for assessing T-cell chemotaxis.

Objective: To evaluate the effect of BIRT 377 on T-cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (with appropriate pore size for T-cells, e.g., 5 µm)

-

24-well plates

-

T-cells (e.g., primary human T-cells or a T-cell line)

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

BIRT 377

-

Migration buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Flow cytometer or plate reader for quantification

Procedure:

-

Setup of Transwell Plate:

-

Add migration buffer containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

-

Cell Preparation and Treatment:

-

Resuspend T-cells in migration buffer.

-

Pre-incubate the cells with various concentrations of BIRT 377 or vehicle control for 30 minutes at 37°C.

-

-

Migration:

-

Add the treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Carefully remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).

-

Calculate the percentage of migration inhibition compared to the vehicle control.

-

IL-2 Production Assay

This protocol outlines a method to measure the effect of BIRT 377 on T-cell activation-induced IL-2 secretion.

Objective: To quantify the inhibition of IL-2 production by BIRT 377 in stimulated T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

T-cell stimulus (e.g., Staphylococcal enterotoxin B (SEB), anti-CD3/CD28 antibodies, or PMA/Ionomycin)

-

BIRT 377

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well culture plates

-

Human IL-2 ELISA kit

Procedure:

-

Cell Plating and Treatment:

-

Plate PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in culture medium.

-

Add varying concentrations of BIRT 377 or vehicle control to the wells.

-

-

Stimulation:

-

Add the T-cell stimulus to the wells. For LFA-1 dependent activation, use SEB or plate-bound anti-CD3 antibodies. For LFA-1 independent activation (as a control), use PMA and ionomycin.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

-

ELISA:

-

Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.

-

-

Analysis:

-

Calculate the percentage of IL-2 production inhibition for each BIRT 377 concentration compared to the vehicle control.

-

Conclusion

BIRT 377 is a valuable research tool for dissecting the roles of LFA-1 in T-cell biology. Its specificity as an LFA-1/ICAM-1 interaction inhibitor allows for the targeted investigation of T-cell activation and migration processes that are dependent on this crucial adhesion pathway. The protocols and data presented in this guide provide a framework for researchers to effectively utilize BIRT 377 in their studies, contributing to a deeper understanding of immune regulation and the development of novel therapeutics for inflammatory and autoimmune diseases.

References

- 1. LFA-1 regulates CD8+ T cell activation via T cell receptor-mediated and LFA-1-mediated Erk1/2 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 3. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for BIRT 377 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIRT 377 is a potent, orally bioavailable small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1][2][3] It functions as an allosteric antagonist, binding to the αL subunit (CD11a) of LFA-1 and preventing its interaction with intercellular adhesion molecule-1 (ICAM-1).[1] This inhibition of the LFA-1/ICAM-1 interaction is critical for modulating immune responses, as it plays a central role in leukocyte adhesion, migration, and the formation of the immunological synapse.[2] These application notes provide a summary of effective concentrations and detailed protocols for the use of BIRT 377 in various in vitro assays.

Quantitative Data Summary

The effective concentration of BIRT 377 varies depending on the specific in vitro assay, cell type, and experimental conditions. The following table summarizes key quantitative data from published studies.

| Assay Type | Cell Line(s) | Target Endpoint | Effective Concentration (IC50) | Notes |

| Cell Adhesion Assay | SKW3 (human T-cell lymphoma) | Inhibition of cell binding to immobilized ICAM-1 | 2.6 ± 0.5 µM[2] | BIRT 377 did not inhibit the binding of SKW3 cells to fibronectin, demonstrating selectivity for LFA-1 mediated adhesion.[2] |

| IL-2 Production Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Staphylococcal enterotoxin B (SEB)-induced IL-2 production | 0.85 ± 0.03 µM[2] | BIRT 377 did not inhibit IL-2 production stimulated by PMA and ionomycin, indicating specificity for LFA-1 dependent pathways.[2] |

| Epithelial-to-Mesenchymal Transition (EMT) Marker Inhibition | HT-29 (human colorectal adenocarcinoma) co-cultured with LAD2 (human mast cell line) or Bone Marrow-Derived Mast Cells (BMMCs) | Inhibition of EMT-related gene (e.g., ZEB2, Vimentin) and protein expression | 20 µM (with LAD2), 40 µM (with BMMCs)[3][4] | Treatment for 6 hours was effective for inhibiting mRNA expression, while a 3-hour treatment was used for protein expression analysis.[4] |

| Cell Migration Assay | HT-29 cells pre-incubated with LAD2 cells | Inhibition of cancer cell migration | 20 µM[3][4] | HT-29 cells were pre-incubated with LAD2 cells and BIRT 377 for 12 hours before the 24-hour migration assay.[4] |

Signaling Pathway of LFA-1 and Inhibition by BIRT 377

LFA-1 activation is a critical step in leukocyte adhesion and migration. It exists in different conformational states with varying affinities for its ligand, ICAM-1. "Inside-out" signaling, initiated by chemokines or T-cell receptor (TCR) engagement, triggers a conformational change in LFA-1 from a low-affinity, bent state to a high-affinity, extended state, enabling it to bind firmly to ICAM-1. BIRT 377 acts as an allosteric inhibitor, binding to the I-domain of the αL subunit and stabilizing the inactive conformation of LFA-1, thereby preventing its activation and subsequent binding to ICAM-1.

Caption: LFA-1 signaling pathway and mechanism of BIRT 377 inhibition.

Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from studies investigating the inhibition of LFA-1-mediated cell adhesion.[2]

Objective: To determine the IC50 of BIRT 377 for the inhibition of T-cell binding to immobilized ICAM-1.

Materials:

-

SKW3 cells

-

Recombinant human ICAM-1

-

96-well flat-bottom microtiter plates

-

BIRT 377

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Cell stain (e.g., Calcein-AM)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 100 µL of recombinant human ICAM-1 solution (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound ICAM-1.

-

Block non-specific binding by incubating the wells with 200 µL of 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label SKW3 cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay buffer to a final concentration of 2 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of BIRT 377 in the assay buffer.

-

Add 50 µL of the BIRT 377 dilutions to the ICAM-1 coated wells.

-

Add 50 µL of the labeled SKW3 cell suspension to each well (final cell count: 1 x 10^5 cells/well).

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Quantification:

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each BIRT 377 concentration relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the log of BIRT 377 concentration and determine the IC50 value using a non-linear regression analysis.

-

Caption: Workflow for the cell adhesion inhibition assay.

IL-2 Production Inhibition Assay

This protocol is based on the methodology used to assess the effect of BIRT 377 on T-cell activation.[2]

Objective: To determine the IC50 of BIRT 377 for the inhibition of SEB-induced IL-2 production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque for PBMC isolation

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Staphylococcal enterotoxin B (SEB)

-

BIRT 377

-

96-well round-bottom plates

-

Human IL-2 ELISA kit

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium.

-

Count the cells and adjust the concentration to 2 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Plate 100 µL of the PBMC suspension into each well of a 96-well round-bottom plate (2 x 10^5 cells/well).

-

Prepare serial dilutions of BIRT 377 in complete RPMI 1640 medium.

-

Add 50 µL of the BIRT 377 dilutions to the wells.

-

Add 50 µL of SEB solution (final concentration, e.g., 100 ng/mL) to stimulate the cells. For the unstimulated control, add 50 µL of medium.

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

IL-2 Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-2 production inhibition for each BIRT 377 concentration relative to the SEB-stimulated control.

-

Plot the percentage of inhibition against the log of BIRT 377 concentration and determine the IC50 value.

-

Epithelial-to-Mesenchymal Transition (EMT) Marker Inhibition Assay

This protocol is based on a study investigating the role of mast cell-cancer cell interactions in promoting EMT.[4]

Objective: To evaluate the effect of BIRT 377 on the expression of EMT markers in colorectal cancer cells co-cultured with mast cells.

Materials:

-

HT-29 colorectal cancer cells

-

LAD2 mast cells

-

Appropriate culture media for both cell lines

-

6-well plates

-

BIRT 377

-

RNA isolation kit and reagents for qRT-PCR

-

Protein lysis buffer and reagents for Western blotting

-

Antibodies against ZEB2, Vimentin, and a loading control (e.g., GAPDH)

Procedure:

-

Co-culture Setup:

-

Seed HT-29 cells in 6-well plates and allow them to adhere overnight.

-

On the following day, add LAD2 cells to the HT-29 cell culture at a specific ratio (e.g., 1:1).

-

-

BIRT 377 Treatment:

-

Treat the co-cultures with BIRT 377 at the desired concentration (e.g., 20 µM). Include a vehicle control (DMSO).

-

-

Sample Collection:

-

For qRT-PCR analysis, incubate the cells for 6 hours.

-

For Western blot analysis, incubate the cells for 3 hours.

-

-

qRT-PCR Analysis:

-

After the 6-hour incubation, harvest the cells and isolate total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR using primers specific for EMT markers (e.g., ZEB2, Vimentin) and a housekeeping gene for normalization.

-

-

Western Blot Analysis:

-

After the 3-hour incubation, lyse the cells in protein lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against ZEB2, Vimentin, and a loading control, followed by incubation with appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

For qRT-PCR, calculate the relative gene expression using the ΔΔCt method.

-

For Western blotting, quantify the band intensities and normalize to the loading control.

-

Compare the expression of EMT markers in BIRT 377-treated co-cultures to the untreated co-culture control.

-

Conclusion

BIRT 377 is a valuable tool for in vitro studies of immune cell function and cancer biology. The effective concentration of BIRT 377 should be optimized for each specific application. The protocols provided here serve as a starting point for researchers to design and execute their experiments. Careful attention to cell culture conditions, reagent concentrations, and incubation times is crucial for obtaining reliable and reproducible results.

References

BIRT 377: A Potent Inhibitor of Lymphocyte Adhesion

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

BIRT 377 is a potent, orally bioavailable small molecule that acts as a non-competitive, allosteric inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1][2] By specifically targeting the CD11a subunit of LFA-1, BIRT 377 effectively blocks the interaction between LFA-1 on lymphocytes and the intercellular adhesion molecule-1 (ICAM-1) expressed on other cells, such as endothelial and antigen-presenting cells.[1][2] This inhibition of the LFA-1/ICAM-1 adhesion pathway is critical in modulating immune responses, making BIRT 377 a valuable tool for studying and potentially treating inflammatory and autoimmune disorders.[3][4] These application notes provide a detailed protocol for a lymphocyte adhesion assay using BIRT 377, summarize key quantitative data, and illustrate the relevant biological pathways.

Introduction

Lymphocyte adhesion to endothelial cells and antigen-presenting cells is a fundamental process in the immune response, facilitating immune surveillance, inflammation, and T-cell activation. This process is primarily mediated by the interaction between the integrin LFA-1 (CD11a/CD18) on the surface of lymphocytes and its ligand, ICAM-1 (CD54).[5][6] The dysregulation of this interaction is implicated in various pathological conditions, including autoimmune diseases and chronic inflammation.

BIRT 377, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a highly selective inhibitor of the LFA-1/ICAM-1 interaction.[1][2] It functions by binding to an allosteric site on the αL subunit of LFA-1, which prevents the conformational changes required for ICAM-1 binding.[7] This mechanism of action allows for the targeted disruption of lymphocyte adhesion without causing generalized immunosuppression.

Data Presentation

The following tables summarize the key quantitative data for BIRT 377 based on in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Adhesion) | 2.6 ± 0.5 µM | SKW3 cells to immobilized ICAM-1 | [1] |

| IC50 (IL-2 Production) | 0.85 ± 0.03 µM | SEB-stimulated human PBMCs | [1] |

| Kd (Binding Affinity) | 25.8 nM | LFA-1/ICAM-1 binding assay | [8] |

| pIC50 (Cell Adhesion) | 7.59 | HSB-2 human lymphoblast and H1HeLa cell adhesion assay | [8] |

Experimental Protocols

Lymphocyte Adhesion Assay Protocol

This protocol details a static adhesion assay to evaluate the inhibitory effect of BIRT 377 on the adhesion of lymphocytes to immobilized ICAM-1.

Materials:

-

96-well, flat-bottom, tissue culture-treated microplates

-

Recombinant human ICAM-1/CD54 Fc Chimera

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Lymphocyte cell line (e.g., SKW3, Jurkat) or isolated primary lymphocytes

-

Calcein-AM (or other fluorescent cell stain)

-

BIRT 377

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., RPMI 1640 with 20 mM HEPES)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Dilute recombinant human ICAM-1 to a final concentration of 2 µg/mL in sterile PBS.

-

Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells three times with 200 µL of PBS to remove unbound ICAM-1.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with 200 µL of PBS. The plate is now ready for the adhesion assay.

-

-

Cell Preparation:

-

Culture lymphocytes to the desired density. For primary cells, isolate them from whole blood using standard methods (e.g., Ficoll-Paque density gradient).

-

Wash the cells with serum-free assay buffer.

-

Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with a fluorescent dye such as Calcein-AM (typically 1-5 µM) by incubating for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer at a final concentration of 1 x 10^6 cells/mL.

-

-

BIRT 377 Treatment:

-

Prepare a stock solution of BIRT 377 in DMSO.

-

Prepare serial dilutions of BIRT 377 in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

-

In a separate plate or tubes, pre-incubate the fluorescently labeled lymphocytes with the different concentrations of BIRT 377 or vehicle control for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Remove the blocking solution from the ICAM-1 coated plate.

-

Add 100 µL of the BIRT 377-treated or vehicle-treated cell suspension to each well of the ICAM-1 coated plate.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. After the final wash, leave 100 µL of assay buffer in each well.

-

-

Quantification:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

-

To determine the total number of cells added, include control wells where the wash steps are omitted.

-

Calculate the percentage of adherent cells for each condition: (Fluorescence of test well / Fluorescence of total cell well) x 100.

-

Plot the percentage of adhesion against the concentration of BIRT 377 to determine the IC50 value.

-

Visualizations

Signaling Pathway of LFA-1 and Inhibition by BIRT 377

Caption: BIRT 377 allosterically inhibits LFA-1, preventing the conformational change required for ICAM-1 binding and subsequent lymphocyte adhesion.

Experimental Workflow for Lymphocyte Adhesion Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oaepublish.com [oaepublish.com]

- 5. A Functional Analysis on the Interspecies Interaction between Mouse LFA-1 and Human Intercellular Adhesion Molecule-1 at the Cell Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. BIRT 377 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes: Utilizing BIRT 377 for the Targeted Inhibition of Interleukin-2 Production in T-Cells

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BIRT 377, a potent and specific small molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1), to inhibit T-cell activation and subsequent Interleukin-2 (IL-2) production. BIRT 377 functions as an allosteric, non-covalent inhibitor that binds to the CD11a subunit of LFA-1, preventing the high-affinity interaction with its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1] This disruption of the LFA-1/ICAM-1 axis, a critical co-stimulatory signal in the immunological synapse, effectively suppresses T-cell mediated immune responses.[2] This document details the underlying mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing the inhibitory activity of BIRT 377 on IL-2 production in T-cells.

Mechanism of Action: LFA-1 Antagonism

T-cell activation is a complex process requiring at least two signals for a robust immune response. The primary signal is delivered through the T-cell receptor (TCR) recognizing a specific antigen presented by an antigen-presenting cell (APC). The second, co-stimulatory signal is provided by the interaction of adhesion molecules. One of the most critical co-stimulatory interactions is the binding of LFA-1 on the T-cell surface to ICAM-1 on the APC.[3] This engagement stabilizes the immunological synapse, promoting sustained signaling cascades, including the Erk1/2 pathway, which are essential for the transcriptional activation of cytokine genes like IL2.[4]

BIRT 377 exerts its inhibitory effect by specifically targeting LFA-1. It binds to a site on the CD11a subunit, locking the integrin in a low-affinity state and preventing the conformational change required for binding to ICAM-1.[2] By blocking this crucial co-stimulatory signal, BIRT 377 effectively inhibits downstream signaling pathways, leading to a reduction in T-cell activation and proliferation, and a marked decrease in IL-2 production.[1][2]

Quantitative Data Summary

BIRT 377 is a highly selective inhibitor for LFA-1-dependent processes. Its potency has been characterized in various in vitro assays. The data clearly demonstrates that BIRT 377 inhibits LFA-1-mediated cell adhesion and subsequent IL-2 production, but does not affect cell functions that are independent of LFA-1, confirming its specific mechanism of action.[2]

| Assay Description | Cell Type | Stimulus | Parameter Measured | IC₅₀ Value | Reference |

| LFA-1 Dependent IL-2 Production | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | IL-2 Secretion | 0.85 ± 0.03 µM | [2] |

| LFA-1 Independent IL-2 Production | Human PBMCs | PMA + Ionomycin | IL-2 Secretion | No inhibition | [2] |

| LFA-1/ICAM-1 Mediated Adhesion | SKW3 Cells | Plate-bound ICAM-1 | Cell Binding | 2.6 ± 0.5 µM | [2] |

| VLA-4/Fibronectin Mediated Adhesion | SKW3 Cells | Plate-bound Fibronectin | Cell Binding | > 250 µM | [2] |

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effect of BIRT 377 on T-cell IL-2 production.

This protocol measures the ability of BIRT 377 to inhibit IL-2 production in human peripheral blood mononuclear cells (PBMCs) stimulated in an LFA-1-dependent manner.

References

- 1. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 4. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BIRT 377 in a Neuropathic Pain Chronic Constriction Injury Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The Chronic Constriction Injury (CCI) model in rodents is a widely utilized preclinical model to study the mechanisms of neuropathic pain and evaluate potential analgesics. This document provides detailed application notes and protocols for investigating the efficacy of BIRT 377, a potent and orally bioavailable inhibitor of the LFA-1/ICAM-1 interaction, in the CCI model. BIRT 377 targets the neuroinflammatory component of neuropathic pain by modulating immune cell trafficking and activation.[1][2][3]

Mechanism of Action of BIRT 377

BIRT 377 is a non-covalent, allosteric antagonist of Lymphocyte Function-associated Antigen-1 (LFA-1), an integrin expressed on the surface of leukocytes, including T cells and myeloid cells.[3][4] LFA-1 plays a critical role in immune cell adhesion, migration, and activation through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and other cells.[1][4] In the context of neuropathic pain following nerve injury, the infiltration of pro-inflammatory immune cells into the peripheral and central nervous system is a key pathological driver. By blocking the LFA-1/ICAM-1 interaction, BIRT 377 inhibits the transendothelial migration of these immune cells to the site of nerve injury and into the spinal cord, thereby dampening the neuroinflammatory response.[4] Furthermore, BIRT 377 has been shown to modulate the inflammatory phenotype of immune cells, promoting a shift from a pro-inflammatory to an anti-inflammatory state.[4]

Key Experimental Data

The following tables summarize the quantitative data on the effects of BIRT 377 in the rat Chronic Constriction Injury (CCI) model.

Table 1: Effect of Intravenous BIRT 377 on Mechanical Allodynia in CCI Rats

| Treatment Group | Paw Withdrawal Threshold (g) - Day 28 Post-CCI (Pre-treatment) | Paw Withdrawal Threshold (g) - Day 29 Post-CCI (24h Post-treatment) | Paw Withdrawal Threshold (g) - Day 32 Post-CCI (4 days Post-treatment) |

| Sham + Vehicle | ~10 g | ~10 g | ~10 g |

| CCI + Vehicle | < 2 g | < 2 g | < 2 g |

| CCI + BIRT 377 (i.v.) | < 2 g | ~10 g | ~10 g |

Data are approximated from graphical representations in the cited literature.[4]

Table 2: Effect of Intravenous BIRT 377 on Pro-inflammatory Cytokine and Chemokine mRNA Expression in the Sciatic Nerve of CCI Rats

| Target Gene | CCI + Vehicle (Fold Change vs. Sham) | CCI + BIRT 377 (Fold Change vs. CCI + Vehicle) |

| IL-1β | Increased | Decreased[5] |

| TNF | Increased | Decreased[5] |

| CXCL1 | Increased | Decreased[5] |

| IL-17A | Increased | Decreased[5] |

| RORγt | Increased | Decreased[5] |

Qualitative changes are summarized from the cited literature.

Table 3: Effect of Intravenous BIRT 377 on Anti-inflammatory Cytokine and Transcription Factor mRNA Expression in the Sciatic Nerve of CCI Rats

| Target Gene | CCI + Vehicle (Fold Change vs. Sham) | CCI + BIRT 377 (Fold Change vs. CCI + Vehicle) |

| IL-10 | No significant change or blunted response[5] | Increased[5] |

| FOXP3 | No significant change | Increased[5] |

Qualitative changes are summarized from the cited literature.

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., Isoflurane)

-

Heating pad

-

Surgical instruments (scissors, forceps, retractors)

-

4-0 chromic gut sutures

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Sterile saline

Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation) and maintain anesthesia throughout the surgical procedure. Place the animal on a heating pad to maintain body temperature.

-

Shave the lateral aspect of the left thigh and sterilize the surgical area with an antiseptic solution.

-

Make a small skin incision (~1.5 cm) on the lateral surface of the thigh.

-

Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate a ~7 mm segment of the sciatic nerve proximal to its trifurcation.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch in the hind limb, without arresting epineural blood flow.[6][7]

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

Administer post-operative analgesics as per institutional guidelines, although for pain research, analgesics may be withheld.[8][9]

-

Allow the animals to recover in a clean cage with soft bedding. Monitor the animals daily for signs of distress or infection.

-

For sham surgery controls, perform the same procedure, including nerve exposure, but do not place the ligatures.

Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments

Materials:

-

Von Frey filaments with a range of calibrated bending forces

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Acclimate the rats to the testing environment by placing them in individual Plexiglas enclosures on the elevated wire mesh platform for at least 15-30 minutes before testing.

-

Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw.

-

Apply the filament with increasing pressure until it buckles. Hold the filament in place for 3-5 seconds.

-

A positive response is recorded if the animal briskly withdraws its paw, flinches, or licks the paw.

-